Urinary Metabolite Abundance: Omeprazole Acid vs. Hydroxyomeprazole as the Second Most Prevalent Excreted Form
In human pharmacokinetic studies following oral administration of [14C]omeprazole, omeprazole acid accounts for 23% of the radioactivity excreted in the 0-2 hour urine collection interval, compared to 28% for hydroxyomeprazole (the primary metabolite) [1]. The remaining ~49% is distributed among at least four other minor metabolites. This quantitative distribution establishes omeprazole acid as a major, specific urinary marker for omeprazole metabolism studies, distinct from the parent drug (which is undetectable in urine) and from other PPI metabolites.
| Evidence Dimension | Proportion of total urinary radioactivity excreted in 0-2 h interval |
|---|---|
| Target Compound Data | 23% (omeprazole acid) |
| Comparator Or Baseline | Hydroxyomeprazole: 28%; Omeprazole (parent drug): not detected |
| Quantified Difference | Omeprazole acid represents the second most abundant urinary metabolite; 5 percentage points lower than hydroxyomeprazole |
| Conditions | Healthy male subjects; single oral dose of [14C]omeprazole suspension; urine collected 0-2 h post-dose; analysis by reverse-phase gradient elution LC with radioisotope detection [1] |
Why This Matters
This quantitative abundance confirms omeprazole acid's utility as a primary analytical target for verifying omeprazole exposure and metabolism in clinical and forensic toxicology studies, and supports its procurement as a certified reference material for method validation.
- [1] Renberg L, Simonsson R, Hoffmann KJ. Identification of two main urinary metabolites of [14C]omeprazole in humans. Drug Metab Dispos. 1989;17(1):69-76. View Source
